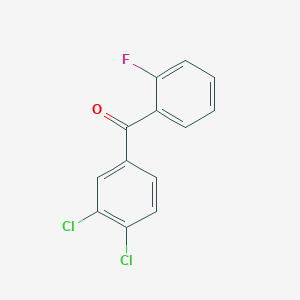

(3,4-Dichlorophenyl)(2-fluorophenyl)methanone

Description

(3,4-Dichlorophenyl)(2-fluorophenyl)methanone is a diaryl methanone derivative characterized by a ketone group bridging two substituted aromatic rings: a 3,4-dichlorophenyl group and a 2-fluorophenyl group. Diarylmethanones are pivotal intermediates in medicinal chemistry, particularly in the development of receptor-targeted therapies, kinase inhibitors, and analgesics . The electron-withdrawing chlorine and fluorine substituents on the aromatic rings likely influence the compound’s reactivity, stability, and interactions with biological targets, making comparisons with similar derivatives critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula |

C13H7Cl2FO |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H |

InChI Key |

UACZXCHQVZEVBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(2-fluorophenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution: Chlorine atoms at the 3,4-positions enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Fluorine at the 2-position on the phenyl ring may improve bioavailability due to its small size and high electronegativity .

- Heterocyclic Modifications : Introducing piperidinyl (e.g., compound 23f ) or benzofuran moieties (e.g., MC132Y52 ) alters solubility and target binding. For example, piperidinyl groups can facilitate interactions with CNS targets like serotonin receptors .

Physicochemical Properties

Melting points and spectral data provide insights into crystallinity and structural confirmation:

The thiophene-pyrazoline derivative (3b) demonstrates higher melting points (118–120°C) compared to non-heterocyclic analogs, suggesting enhanced crystallinity from planar heteroaromatic systems.

Biological Activity

(3,4-Dichlorophenyl)(2-fluorophenyl)methanone, also known as a substituted phenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone is characterized by a dichlorophenyl group and a fluorophenyl group attached to a carbonyl carbon. This specific arrangement contributes to its unique biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

- Cell Line Sensitivity : The compound was tested against multiple cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5). The results indicated high potency with inhibition percentages ranging from 81% to 90% across these cell lines .

- IC50 Values : In a comparative study, the IC50 values for (3,4-Dichlorophenyl)(2-fluorophenyl)methanone were reported as follows:

The mechanisms through which (3,4-Dichlorophenyl)(2-fluorophenyl)methanone exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Inhibition of Key Enzymes : It inhibits critical enzymes involved in cancer progression, such as EGFR and Src kinases, with IC50 values reported at 0.24 µM for EGFR inhibition .

Research Findings and Case Studies

Several research studies have further elucidated the biological activity of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-468 | 0.67 | Apoptosis induction |

| Study B | SK-MEL-5 | 0.80 | EGFR inhibition |

| Study C | SR leukemia | 0.87 | Src kinase inhibition |

Comparative Analysis

In comparison to other compounds tested in similar studies, (3,4-Dichlorophenyl)(2-fluorophenyl)methanone demonstrated superior potency against various cancer types. For instance, it outperformed standard chemotherapeutics like doxorubicin in specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.